molecular formula C13H17BN2O4 B14137154 (R)-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid CAS No. 919102-88-8

(R)-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid

Cat. No.: B14137154
CAS No.: 919102-88-8
M. Wt: 276.10 g/mol
InChI Key: BJXRITATJHJPJM-NSHDSACASA-N
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Description

®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is a boronic acid derivative that has potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzamidoacetyl Group: This step involves the acylation of the pyrrolidine ring with a benzamidoacetyl chloride or a similar reagent.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).

Scientific Research Applications

Chemistry

    Catalysis: Boronic acids are used as catalysts in various organic reactions.

    Synthesis: They are key intermediates in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases.

    Drug Development: They are used in the development of drugs for diseases such as cancer and diabetes.

Medicine

    Diagnostics: Boronic acids are used in the development of diagnostic tools, particularly for glucose sensing.

    Therapeutics: They are being explored for their potential in treating various medical conditions.

Industry

    Materials Science: Boronic acids are used in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would depend on its specific application. Generally, boronic acids exert their effects through the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can inhibit enzyme activity, alter molecular structures, or facilitate chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in organic synthesis and as a glucose sensor.

    Methylboronic Acid: Used in Suzuki-Miyaura coupling reactions.

    Pinacolborane: Used as a reagent in organic synthesis.

Uniqueness

®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is unique due to its specific structure, which combines a pyrrolidine ring, a benzamidoacetyl group, and a boronic acid moiety. This unique combination may confer specific properties and reactivity that are not observed in simpler boronic acids.

Properties

CAS No.

919102-88-8

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

[(2R)-1-(2-benzamidoacetyl)pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C13H17BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H,15,18)/t11-/m0/s1

InChI Key

BJXRITATJHJPJM-NSHDSACASA-N

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O

Origin of Product

United States

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